5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine
Description
5-Fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a pyridine derivative featuring a fluorine atom at the 5-position and a methoxy-linked pyrrolidin-3-ylmethyl group at the 2-position. The pyrrolidine ring is substituted at the 1-position with a 2-methoxybenzyl group. This compound’s structure combines aromatic pyridine, a fluorinated substituent, and a heterocyclic pyrrolidine moiety, making it a candidate for pharmacological exploration.
Properties
IUPAC Name |
5-fluoro-2-[[1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-22-17-5-3-2-4-15(17)12-21-9-8-14(11-21)13-23-18-7-6-16(19)10-20-18/h2-7,10,14H,8-9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRXZUKQWJDUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(C2)COC3=NC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the reaction of 2-methoxybenzylamine with an appropriate aldehyde or ketone under reductive amination conditions.
Attachment of the Pyrrolidine Moiety to the Pyridine Ring: The synthesized pyrrolidine derivative is then reacted with 5-fluoro-2-hydroxypyridine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities that make it a candidate for further research:
- Antidepressant Activity : Preliminary studies suggest that derivatives of pyridine compounds can exhibit antidepressant effects. The specific structure of 5-fluoro-2-pyridine may enhance serotonin receptor activity, which is crucial for mood regulation.
- Anxiolytic Effects : Similar to its antidepressant properties, the compound may also demonstrate anxiolytic effects, potentially acting on GABAergic systems, which are vital in anxiety modulation.
- Cognitive Enhancement : Research indicates that compounds with similar structures may improve cognitive functions by modulating neurotransmitter levels in the brain, particularly acetylcholine and dopamine.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated various pyridine derivatives for their potential antidepressant effects. The findings indicated that compounds structurally related to 5-fluoro-2-pyridine showed significant activity in animal models of depression, suggesting a promising role for this compound in future antidepressant therapies .
Case Study 2: Anxiolytic Properties
In a clinical trial reported in Pharmacology Biochemistry and Behavior, researchers assessed the anxiolytic effects of similar compounds. The results demonstrated a marked reduction in anxiety-like behaviors in treated subjects, reinforcing the potential of 5-fluoro-2-pyridine derivatives as therapeutic agents for anxiety disorders .
Case Study 3: Cognitive Enhancement
A recent investigation published in Neuropharmacology explored cognitive enhancement properties linked to pyridine derivatives. The study found that administration of these compounds improved memory retention and learning capabilities in rodent models, indicating a possible application for cognitive disorders such as Alzheimer’s disease .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The fluorine atom and the methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Molecular formulas for some compounds are inferred from structural analysis due to incomplete data in evidence.
Structural and Functional Insights
In contrast, 1a () uses a phenethyl group, increasing hydrophobicity , while S694-1349 () employs a trifluoromethyl benzyl group, introducing electron-withdrawing properties .
Linker and Core Modifications :
- The methoxy linker in the target compound may improve solubility compared to the oxadiazole in 1a () , which introduces rigidity .
- ’s compound lacks a pyrrolidine moiety entirely, relying on a hydroxyl group for hydrogen bonding .
Fluorine Effects :
Physicochemical Properties
- Lipophilicity (logP) : The target compound’s logP is estimated to be higher than ’s hydroxylated analog due to the hydrophobic 2-methoxybenzyl group. S694-1349 () , with a trifluoromethyl group, may exhibit even higher logP .
- Solubility : The methoxy linker and pyrrolidine in the target compound could improve aqueous solubility compared to 1a () , which has a bulky oxadiazole core .
Biological Activity
The compound 5-fluoro-2-({1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl}methoxy)pyridine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fluorine Substitution : The presence of a fluorine atom at the 5-position enhances lipophilicity and may influence receptor binding.
- Pyridine Core : This heterocyclic structure is often associated with various biological activities.
- Pyrrolidine Ring : The pyrrolidine moiety contributes to the compound's pharmacological properties.
Chemical Formula
The molecular formula of the compound is .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study found that alkylating analogs showed modest cytotoxicity against B16 melanoma cells, suggesting that structural modifications can enhance biological potency against cancer cell lines. The inhibition of thymidylate synthase was identified as a key mechanism, with certain derivatives demonstrating increased inhibition at higher concentrations and prolonged exposure times .
Antimicrobial Activity
The compound's potential antimicrobial effects have been explored in various studies. For instance, derivatives with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain analogs were reported to be in the range of 20–40 µM against multi-drug resistant strains, indicating a promising avenue for further exploration in antibiotic development .
Antidiabetic Properties
Emerging research suggests that derivatives of piperidine, including compounds structurally related to this compound, may exhibit antidiabetic activity. These compounds have been shown to inhibit α-glucosidases effectively, which are crucial in carbohydrate metabolism .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis, leading to growth inhibition in cancer cells.
- Alkylation : Certain analogs engage in alkylation processes that disrupt cellular function and induce apoptosis in malignant cells.
- Receptor Interaction : The structural components may facilitate binding to specific receptors involved in metabolic pathways, influencing insulin sensitivity and glucose uptake.
Study on Cytotoxicity
In a comparative study assessing various derivatives of pyridine compounds, it was found that those with alkylating properties displayed significant cytotoxicity against murine L1210 leukemia cells. The study highlighted the importance of both the alkylating moiety and the nitrogen basicity in determining potency .
Antimicrobial Efficacy
A recent investigation into novel imidazole derivatives revealed that compounds with similar structural motifs to this compound exhibited promising antibacterial activity against resistant strains like MRSA. The results underscored the potential for developing new antibiotics based on these scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
